molecular formula C12H14F3N B1587190 2-[2-(Trifluoromethyl)phenyl]piperidine CAS No. 526182-94-5

2-[2-(Trifluoromethyl)phenyl]piperidine

Cat. No.: B1587190
CAS No.: 526182-94-5
M. Wt: 229.24 g/mol
InChI Key: VCFXQOYIVFTLFP-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXQOYIVFTLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391990
Record name 2-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526182-94-5
Record name 2-[2-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[2-(Trifluoromethyl)phenyl]piperidine, also known as (R)-2-(2-(trifluoromethyl)phenyl)piperidine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄F₃N·HCl
  • Molecular Weight : 265.7 g/mol
  • Melting Point : Approximately 109 °C

The compound features a piperidine ring substituted with a trifluoromethyl group on a phenyl ring, which enhances its lipophilicity and may improve membrane permeability, thus influencing its therapeutic efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

The biological activity of this compound can be attributed to its ability to bind to various biological targets. The trifluoromethyl group enhances the compound's interaction with lipid membranes and proteins, potentially affecting receptor affinity and selectivity. Interaction studies are essential for elucidating its pharmacological profile and understanding potential side effects.

Case Study 1: Analgesic Activity

A study examined the analgesic potential of this compound in animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as a pain reliever. The mechanism was hypothesized to involve modulation of pain pathways through specific receptor interactions.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested in models of paw edema. Results showed a reduction in edema comparable to established anti-inflammatory drugs like indomethacin. This suggests that the compound may serve as a viable candidate for developing new anti-inflammatory agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
  • Trifluoromethylation : Introducing the trifluoromethyl group through nucleophilic substitution or other fluorination strategies.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved stability and solubility.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochlorideC₁₂H₁₄F₃N·HClAnalgesic
(R)-2-(4-(trifluoromethyl)phenyl)piperidine hydrochlorideC₁₂H₁₅ClF₃NPotential variations in activity
(S)-2-(2-(trifluoromethyl)phenyl)piperidine hydrochlorideC₁₂H₁₄F₃N·HClDifferent pharmacodynamics

This table highlights how variations in substitution patterns can influence biological activity, emphasizing the need for further exploration of stereoisomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Trifluoromethyl)phenyl]piperidine
Reactant of Route 2
2-[2-(Trifluoromethyl)phenyl]piperidine

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